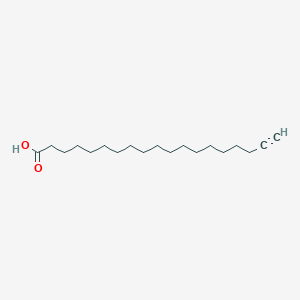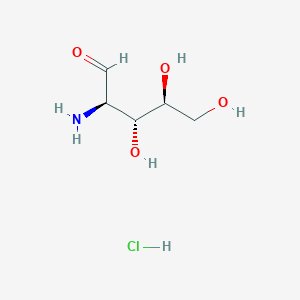![molecular formula C3HClF3N3O2S B12842417 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C3HClF3N3O2S. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring, and a sulfonyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the sulfonyl chloride group is replaced by nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitrile imines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents like acetonitrile or DMF at room temperature.
Cycloaddition: Reagents such as nitrile imines and trifluoroacetonitrile are used, often in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic Substitution: Produces various substituted triazole derivatives.
Cycloaddition: Forms triazole derivatives with additional functional groups, enhancing their chemical diversity.
Aplicaciones Científicas De Investigación
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its potential as an antimalarial agent is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for the folate pathway in Plasmodium species. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides: These compounds share the trifluoromethyl-triazole core and are also investigated for their antimalarial properties.
Trifluoromethylated 1,2,4-Triazoles: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other trifluoromethylated triazoles.
Propiedades
Fórmula molecular |
C3HClF3N3O2S |
|---|---|
Peso molecular |
235.57 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HClF3N3O2S/c4-13(11,12)2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) |
Clave InChI |
NFUGWNIMNFPIQV-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NN1)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


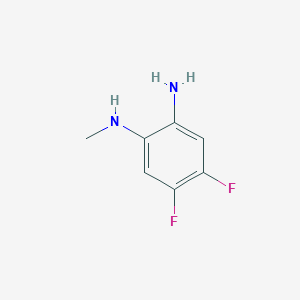
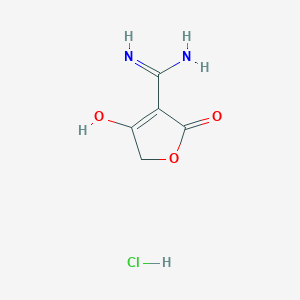
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
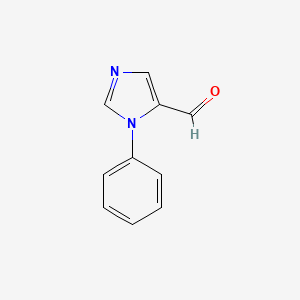
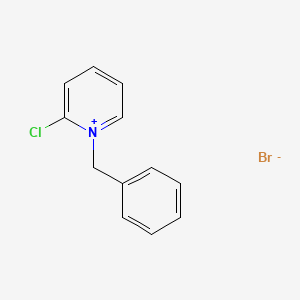
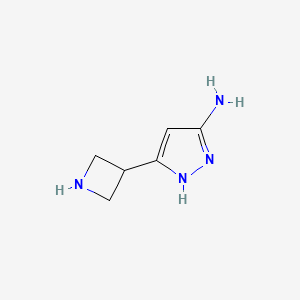
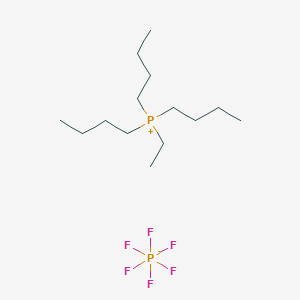

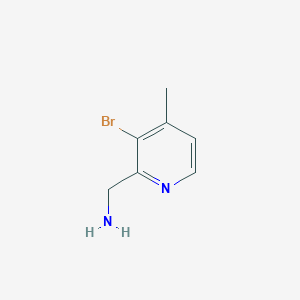

![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
